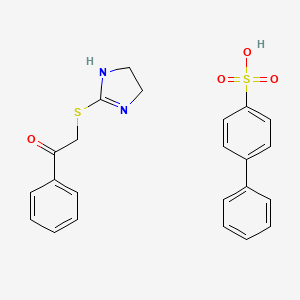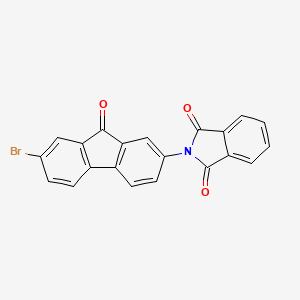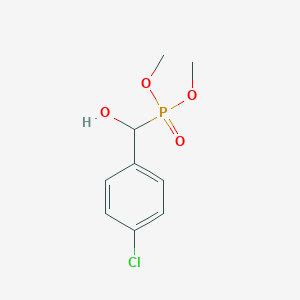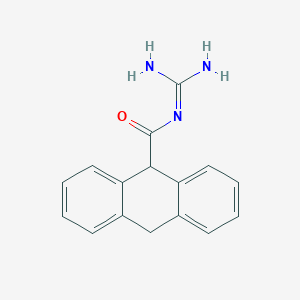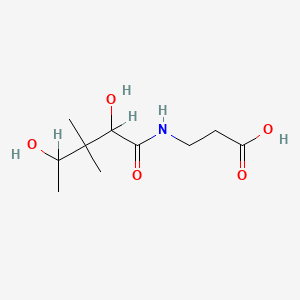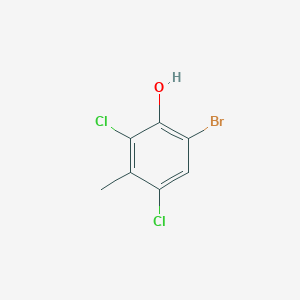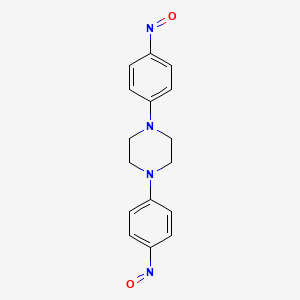
1,2-Hydrazinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hydrazinedicarboxylic acid is an organic compound with the molecular formula C2H6N2O4 It is a derivative of hydrazine and is characterized by the presence of two carboxylic acid groups attached to the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with diethyl oxalate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization. The general reaction is as follows:
[ \text{N2H4} \cdot \text{H2O} + \text{(CO2Et)2} \rightarrow \text{C2H6N2O4} + 2 \text{EtOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize the formation of by-products. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Hydrazinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxalic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of esters, amides, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazinedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,2-Hydrazinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Hydrazinedicarboxylic acid can be compared with other similar compounds, such as:
1,2-Dicarbethoxyhydrazine: Similar in structure but with ethyl ester groups instead of carboxylic acid groups.
Hydrazine: Lacks the carboxylic acid groups, making it more reactive and less stable.
Oxalic acid: Contains two carboxylic acid groups but lacks the hydrazine moiety.
Eigenschaften
CAS-Nummer |
5814-86-8 |
|---|---|
Molekularformel |
C2H4N2O4 |
Molekulargewicht |
120.06 g/mol |
IUPAC-Name |
(carboxyamino)carbamic acid |
InChI |
InChI=1S/C2H4N2O4/c5-1(6)3-4-2(7)8/h3-4H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
SPFPGSYLNIIQMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(NNC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


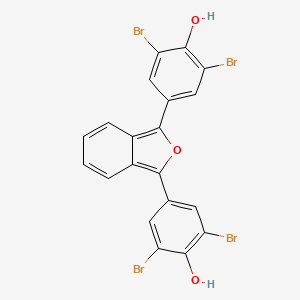
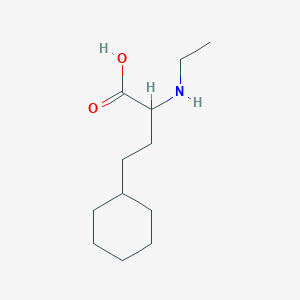

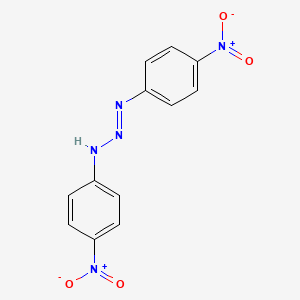
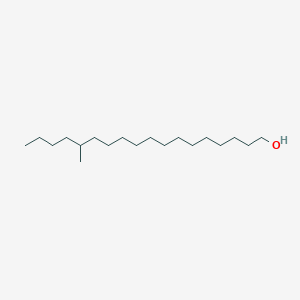
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
